JNK2 Inhibition Potency vs. the Series Benchmark TCS JNK 5a
In a radiometric filter-binding assay using GST‑tagged ATF2 substrate and [γ³³P]ATP, the target compound inhibited human JNK2α2 with an IC₅₀ of 72 nM [1]. This corresponds to a pIC₅₀ of approximately 7.14, indicating higher absolute potency against JNK2 than the widely used reference inhibitor TCS JNK 5a, which shows a pIC₅₀ of 6.5 (≈316 nM) in the same assay format .
| Evidence Dimension | JNK2 Inhibition (IC₅₀ / pIC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 72 nM (pIC₅₀ ≈ 7.14) |
| Comparator Or Baseline | TCS JNK 5a (CAS 312917-14-9): pIC₅₀ = 6.5 (≈316 nM) |
| Quantified Difference | ~4.4‑fold greater potency for the target compound |
| Conditions | Human JNK2α2; GST‑ATF2 substrate; [γ³³P]ATP; 10 min pre‑incubation before substrate addition |
Why This Matters
For researchers requiring maximal JNK2 engagement at lower compound concentrations, the 4‑bromo derivative offers a potency advantage that can reduce off‑target risk in cellular assays.
- [1] BindingDB. BDBM50373215 (CHEMBL259060) – Affinity Data: JNK2. http://ww.w.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=lidic50&monomerid=50373215&column=IC50 (accessed 2026-05-09). View Source
